4,4'-双(二乙基甲基膦酸酯)-2,2'-联吡啶

描述

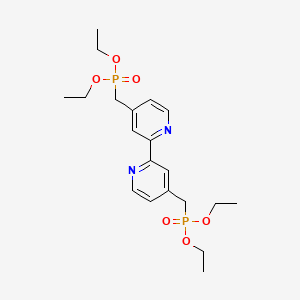

4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine is a useful research compound. Its molecular formula is C20H30N2O6P2 and its molecular weight is 456.416. The purity is usually 95%.

BenchChem offers high-quality 4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

二维共轭聚合物的合成

该化合物在通过Horner–Wadsworth–Emmons反应合成亚乙烯基连接的二维共轭聚合物中起着至关重要的作用 . 它作为该反应中的单体使用,密度泛函理论 (DFT) 模拟表明初始可逆 C-C 单键形成对于合成结晶 2D CP 非常重要 .

光电性质

将获得的 2D-PPQV1 (E g = 2.2 eV) 和 2D-PPQV2 (E g = 2.2 eV) 的光电性质与通过 Knoevenagel 反应制备的氰基-亚乙烯基连接的 2D-CN-PPQV1 (E g = 2.4 eV) 和通过亚胺连接的 2D COFanalog (2D-C=N-PPQV1, E g = 2.3 eV) 的光电性质进行比较,明确证明了使用 HWE 反应制备的亚乙烯基连接的 2D CP 的优异共轭性 .

腐蚀抑制剂

膦酸酯和膦酸,包括“4,4'-双(二乙基甲基膦酸酯)-2,2'-联吡啶”,已被用作腐蚀抑制剂 . 它们在金属表面形成吸附保护层,可以通过化学键 (化学吸附) 或物理力 (物理吸附) 连接到金属表面 .

合成途径

该化合物用于各种合成途径来制备腐蚀抑制剂 . 这些合成反应通常需要使用催化剂或微波或超声波来提高其收率并最大限度地减少反应时间 .

细菌DNA的修饰

该化合物在修饰模型菌株大肠杆菌中所含LPS的空间结构方面显示出可喜的结果。 大肠杆菌 . 这可能在微生物学和基因工程领域有应用 .

有机场效应晶体管 (OFET)

作用机制

Target of Action

It is known that this compound is used in the synthesis of vinylene-linked two-dimensional conjugated polymers .

Mode of Action

It is used as a reactant in the Horner–Wadsworth–Emmons (HWE) reaction, which is a type of Wittig reaction used to prepare alkenes . The HWE reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form an alkene .

Result of Action

The result of the action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is the formation of vinylene-linked two-dimensional conjugated polymers . These polymers have desirable properties for organic optoelectronics, such as an ideal band structure for superior charge carrier mobility, tailorable highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO–LUMO) band gaps, and defect tolerance .

Action Environment

The action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is influenced by the conditions of the chemical reaction in which it is used . Factors such as temperature, solvent, and the presence of other reactants can affect the outcome of the reaction .

属性

IUPAC Name |

4-(diethoxyphosphorylmethyl)-2-[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6P2/c1-5-25-29(23,26-6-2)15-17-9-11-21-19(13-17)20-14-18(10-12-22-20)16-30(24,27-7-3)28-8-4/h9-14H,5-8,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVYMXCRDHDTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677295 | |

| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176220-38-5 | |

| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。